![molecular formula C29H24N2O B14595135 N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methyl-N-phenylbenzamide CAS No. 61123-46-4](/img/structure/B14595135.png)
N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methyl-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methyl-N-phenylbenzamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methyl-N-phenylbenzamide typically involves the reaction of indole derivatives with benzamide derivatives under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . This method is known for its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methyl-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学的研究の応用
N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methyl-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methyl-N-phenylbenzamide is unique due to its specific substitution pattern and the presence of both indole and benzamide moieties.
特性
CAS番号 |
61123-46-4 |
|---|---|
分子式 |
C29H24N2O |
分子量 |
416.5 g/mol |
IUPAC名 |
N-[1H-indol-3-yl(phenyl)methyl]-4-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C29H24N2O/c1-21-16-18-23(19-17-21)29(32)31(24-12-6-3-7-13-24)28(22-10-4-2-5-11-22)26-20-30-27-15-9-8-14-25(26)27/h2-20,28,30H,1H3 |
InChIキー |
IMSZPKMQMZISDX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


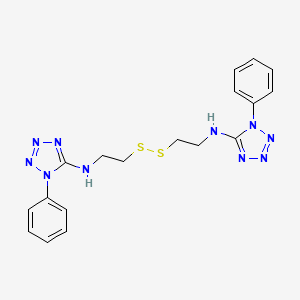
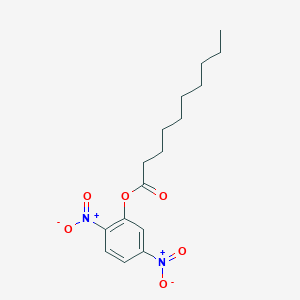
![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14595067.png)
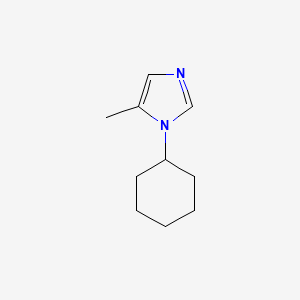
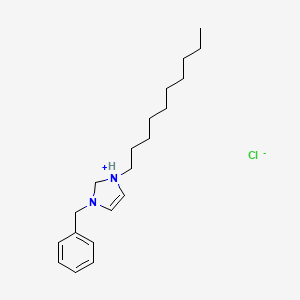
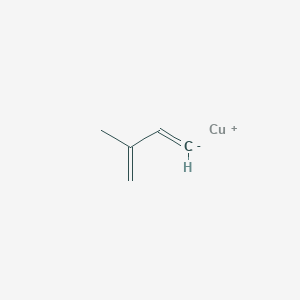
![3-[2-(2H-Tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14595088.png)
![1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene](/img/structure/B14595095.png)
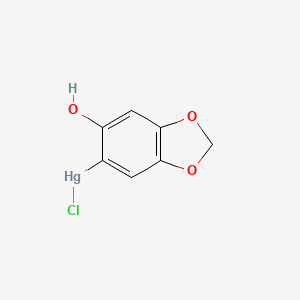
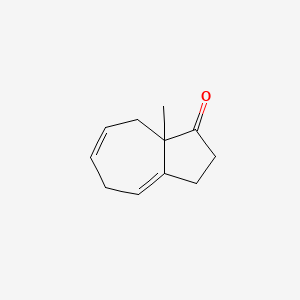
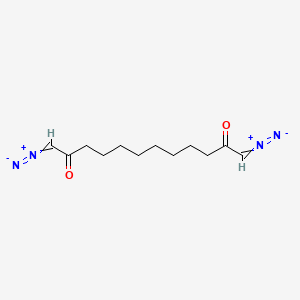
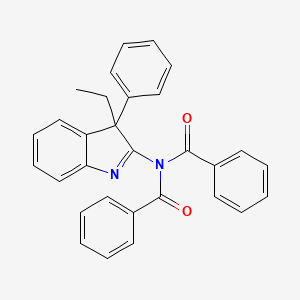

![N-[(2,6-Dimethylphenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14595128.png)
